2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol

Nucleophilic substitution Leaving group ability Synthetic efficiency

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol (C₁₀H₁₃BrO₃, MW 261.11) is a chiral vicinal halohydrin featuring a bromine atom and a hydroxyl group on adjacent carbons of an ethyl chain attached to a 3,4-dimethoxyphenyl ring. The carbon bearing the hydroxyl group is a stereogenic center, giving rise to (R)- and (S)-enantiomers, both of which are commercially available in enantiopure form.

Molecular Formula C10H13BrO3
Molecular Weight 261.11 g/mol
Cat. No. B12078175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
Molecular FormulaC10H13BrO3
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CBr)O)OC
InChIInChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3
InChIKeyVAXOJZZUVFJONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol: Baseline Identity for Procurement Specification


2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol (C₁₀H₁₃BrO₃, MW 261.11) is a chiral vicinal halohydrin featuring a bromine atom and a hydroxyl group on adjacent carbons of an ethyl chain attached to a 3,4-dimethoxyphenyl ring . The carbon bearing the hydroxyl group is a stereogenic center, giving rise to (R)- and (S)-enantiomers, both of which are commercially available in enantiopure form . The compound is classified as an α-bromohydrin and serves primarily as a chiral building block in asymmetric synthesis, particularly in the construction of β-adrenergic receptor agonists and related pharmaceutical intermediates .

Why 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol Cannot Be Replaced by Its Chloro Analog: The Leaving-Group Imperative


Generic substitution between 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol and its chloro analog (2-chloro-1-(3,4-dimethoxyphenyl)ethanol, MW 216.66) fails at the level of reaction kinetics and synthetic efficiency. In nucleophilic substitution reactions central to pharmaceutical intermediate synthesis, the bromide ion is a demonstrably superior leaving group relative to chloride (leaving-group reactivity sequence in protic solvents: F < Cl < Br < I) . This difference is not academic: the rate of SN2 displacement of bromide by amine nucleophiles—the key step in constructing β-adrenergic amino alcohol pharmacophores—is substantially faster than the corresponding chloride displacement . Moreover, primary literature explicitly states that for adrenergic receptor agonist synthesis, 'bromohydrins should be a better choice than chlorohydrins, because the bromo group can be more readily substituted by an amino group or other nucleophiles' . The 3,4-dimethoxy substitution pattern on the phenyl ring further distinguishes this compound from simpler bromohydrins lacking the electron-donating methoxy groups that modulate ring electronics and influence subsequent coupling reactions .

Quantitative Differential Evidence: 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol Versus Closest Analogs


Leaving-Group Reactivity: Bromide vs. Chloride Displacement Kinetics in Pharmaceutical Intermediate Synthesis

The bromide substituent in 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol confers a kinetic advantage over the chloride in 2-chloro-1-(3,4-dimethoxyphenyl)ethanol for the amine-displacement step that generates the β-amino alcohol pharmacophore. In protic solvents, the relative leaving-group reactivity order is F (1) < Cl (10²) < Br (10⁴) < I (10⁶), meaning bromide departs approximately two orders of magnitude faster than chloride under comparable SN2 conditions . This class-level difference is explicitly invoked in the primary literature to justify the choice of bromohydrins over chlorohydrins for adrenergic agonist synthesis: the bromo group can be more readily substituted by an amino group . The quantitative consequence is reduced reaction time, lower reagent excess, or higher conversion in the amination step.

Nucleophilic substitution Leaving group ability Synthetic efficiency Pharmaceutical intermediates

Enantiopure Commercial Availability: Both (R)- and (S)-Enantiomers with Defined Pricing Across Vendors

Unlike many halogenated phenylethanol derivatives available only as racemates, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is commercially supplied as separate, enantiopure (R)- and (S)-forms from major research-chemical vendors. Santa Cruz Biotechnology offers both enantiomers: (R)-enantiomer (sc-339285) at $681 per 1 g and $3,125 per 5 g; (S)-enantiomer (sc-339326) at an identical price structure . Enamine LLC supplies the (S)-enantiomer (EN300-87695) at 95% purity . The (R)-enantiomer's predicted physicochemical parameters include boiling point ~339.9°C at 760 mmHg, density ~1.4 g/cm³, and refractive index n20D 1.56 . By contrast, the chloro analog (1-(3,4-dimethoxyphenyl)-2-chloroethanol, MW 216.66) is described as a liquid at room temperature with an estimated boiling point around 210°C and lacks the same breadth of enantiopure commercial sourcing .

Chiral procurement Enantiopure building block Asymmetric synthesis Vendor comparison

Enantioselective Synthesis Feasibility: Class-Level Benchmark for Accessing α-Bromohydrins with >99% ee

Although direct enantioselectivity data for 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol itself are absent from the peer-reviewed literature, robust class-level evidence establishes that structurally analogous α-bromohydrins are accessible with exceptionally high enantiomeric excess. Iridium/f-amphox-catalyzed asymmetric hydrogenation of prochiral α-halogenated ketones delivers chiral halohydrins with up to >99% conversion, 99% yield, and >99% ee under basic conditions, with gram-scale experiments proceeding at 0.005 mol% catalyst loading (S/C = 20,000) while maintaining 99% yield and >99% ee . In a complementary whole-cell biocatalytic approach using Rhodotorula rubra KCh 82, (R)-2-bromo-1-phenyl-ethan-1-ol was obtained with 97% ee, while its 4′-methoxy-substituted derivative reached 96% ee . These benchmarks establish the feasibility of obtaining the target compound in high enantiopurity through either chemocatalytic or biocatalytic reduction of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.

Asymmetric hydrogenation Enantioselective reduction Biocatalysis Chiral halohydrin

Ketone Precursor Availability and Reactivity: A Dual-Electrophile Synthetic Handle Distinct from Non-Halogenated Analogs

2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is uniquely positioned at the intersection of two reactive functional groups—a bromine leaving group and a hydroxyl group—that are orthogonal in their activation requirements. Its direct ketone precursor, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5, mp 81–83°C), is a well-characterized, commercially available solid that serves as both the synthetic entry point for the bromohydrin via reduction and as a comparator for evaluating the value added by the alcohol reduction step . Unlike 1-(3,4-dimethoxyphenyl)ethanol (MW 182.22, no halogen), which lacks a leaving group entirely and cannot directly participate in nucleophilic displacement or epoxide formation, the bromohydrin retains the halide necessary for downstream C–X bond functionalization while adding the hydroxyl as a site for protection, oxidation, or epoxide cyclization . This dual-electrophile architecture enables sequential transformations—for example, base-induced epoxide formation followed by nucleophilic ring-opening—that are inaccessible to either the non-halogenated alcohol or the ketone precursor alone.

Prochiral ketone reduction Dual electrophilic sites Synthetic versatility Intermediate procurement

Optimal Procurement and Application Scenarios for 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol


Enantioselective Synthesis of β-Adrenergic Receptor Agonists and Related Amino Alcohol Pharmacophores

When the synthetic route requires construction of a β-amino alcohol motif via nucleophilic displacement of a halide leaving group by a 3,4-dimethoxyphenethylamine or related amine nucleophile, the bromide in 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is kinetically superior to the chloride analog by approximately two orders of magnitude in SN2 reactivity . This directly impacts process efficiency in the synthesis of drug candidates related to denopamine, where the 3,4-dimethoxyphenethylamine fragment is coupled to a halogenated hydroxyethyl aryl system . Enantiopure procurement from Santa Cruz Biotechnology at $681/g eliminates the need for chiral resolution, enabling direct entry into stereochemically defined product streams .

Chiral Epoxide Building Block Generation via Intramolecular Cyclization

The vicinal bromine and hydroxyl groups enable base-promoted intramolecular SN2 cyclization to generate a chiral styrene oxide derivative. This epoxide serves as a versatile electrophilic intermediate for ring-opening with amine, alcohol, or thiol nucleophiles. The bromohydrin-to-epoxide transformation is stereospecific, preserving the enantiomeric integrity established in the starting bromohydrin, which makes procurement of enantiopure (R)- or (S)-bromohydrin critical for accessing single-enantiomer epoxides without racemization risk .

Biocatalytic Route Scouting Using Commercially Available Racemic or Enantiopure Starting Material

For laboratories developing biocatalytic ketoreductase (KRED) or whole-cell reduction processes targeting chiral halohydrins, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol in racemic form can serve as a reference standard for chiral HPLC method development and as a substrate for oxidative resolution studies. The class-level evidence that α-bromohydrins with 3,4-dimethoxy substitution patterns are accessible in >96% ee via bioreduction supports the feasibility of developing an enzymatic route from the commercially available ketone precursor 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5, mp 81–83°C) .

Medicinal Chemistry SAR Exploration of 3,4-Dimethoxyphenyl-Containing Chiral Alcohols

The compound provides a direct entry point for synthesizing libraries of chiral α-substituted 3,4-dimethoxyphenylethanol derivatives through nucleophilic displacement of bromide with diverse N-, O-, and S-nucleophiles. The electron-donating 3,4-dimethoxy substitution pattern on the aromatic ring modulates the electronic properties of the phenyl group relative to unsubstituted or mono-methoxy analogs, and the availability of both enantiomers enables independent evaluation of stereochemistry–activity relationships in biological assays .

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